molecular formula C8H5F2N3 B3198063 5,7-Difluoroquinazolin-4-amine CAS No. 1009034-66-5

5,7-Difluoroquinazolin-4-amine

Cat. No.: B3198063
CAS No.: 1009034-66-5
M. Wt: 181.14 g/mol
InChI Key: NYFDGPMNPMSMLC-UHFFFAOYSA-N
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Description

5,7-Difluoroquinazolin-4-amine is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinazoline structure enhances its biological activity and provides unique chemical properties.

Scientific Research Applications

5,7-Difluoroquinazolin-4-amine has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 5,7-Difluoroquinazolin-4-amine is not fully understood. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently lacking

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroquinazolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-difluoroaniline with formamide, followed by cyclization to form the quinazoline ring . This process often requires the use of catalysts and specific reaction conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or solvent-free reactions. These methods not only improve the yield but also reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different functionalized derivatives.

    Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline derivatives with potential biological activities, such as antimicrobial and anticancer properties .

Comparison with Similar Compounds

  • 6,7-Difluoroquinazolin-4-amine
  • N-aryl-2-trifluoromethyl-quinazoline-4-amine
  • 5,6,7-Trifluoroquinoline

Comparison: 5,7-Difluoroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of fluorine atoms at the 5 and 7 positions can enhance its stability and biological activity compared to other fluorinated quinazolines .

Properties

IUPAC Name

5,7-difluoroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFDGPMNPMSMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CN=C2N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4,6-Trifluoro-benzonitrile (3.59 mmol, 500 mg) is dissolved in DMA (5 mL) and then formamidine acetate is added (3.59 mmol, 373.75 mg) followed by DIEA (10.78 mmol, 1.39 g). The reaction is stirred for 16 hr at 100° C. A solid forms, is collected by filtration and the solid is washed with CH2Cl2. This gives desired product 5,7-Difluoro-quinazolin-4-ylamine (227 mg, LC/MS m/z=182 [M+H]+) as a white powder.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.39 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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